molecular formula C11H12N2O2 B11897354 2-Amino-3-(indolizin-1-yl)propanoic acid

2-Amino-3-(indolizin-1-yl)propanoic acid

Katalognummer: B11897354
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: OIVKHQIRPYIEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(indolizin-1-yl)propanoic acid: is a compound that features an indolizine ring attached to an amino acid backbone. Indolizine is a nitrogen-containing heterocyclic compound known for its aromatic properties and biological significance. The presence of the indolizine ring in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(indolizin-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives with suitable electrophiles. For instance, the reaction of 2-formyl pyrrole derivatives with fumaronitrile can lead to the formation of indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(indolizin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized indolizine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Amino-3-(indolizin-1-yl)propanoic acid is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit antiviral, anticancer, and anti-inflammatory activities, among others .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(indolizin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indolizine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-3-(indolizin-1-yl)propanoic acid is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. The indolizine ring’s aromaticity and nitrogen content contribute to its reactivity and potential as a bioactive molecule .

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-amino-3-indolizin-1-ylpropanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)7-8-4-6-13-5-2-1-3-10(8)13/h1-6,9H,7,12H2,(H,14,15)

InChI-Schlüssel

OIVKHQIRPYIEEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN2C=C1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.